molecular formula C14H14N4O3 B5671842 methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate

methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate

Cat. No.: B5671842
M. Wt: 286.29 g/mol
InChI Key: OILHELFSTYYQIH-UHFFFAOYSA-N
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Description

Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate is a complex organic compound characterized by its unique pyrimido[4,5-b]indolizin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of a suitable indolizin derivative with a cyano group. The reaction conditions may require specific catalysts, solvents, and temperature control to optimize yield and purity.

Industrial Production Methods

For industrial production, the process would need to be scaled up from laboratory conditions to large-scale manufacturing. This often involves optimizing reaction conditions, developing efficient purification methods, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and other advanced techniques may be employed to improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

  • Reduction: It can also be reduced to yield reduced forms, potentially altering its biological activity.

  • Substitution: Nucleophilic substitution reactions can modify the ester or cyano groups, leading to new compounds with potentially unique properties.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions are commonly used. The conditions for these reactions vary depending on the desired outcome and the specific reagents involved.

Major Products

The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation may produce more highly oxidized compounds, while reduction may yield less complex derivatives. Substitution reactions can lead to a wide variety of new compounds with modified functional groups.

Scientific Research Applications

Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate has numerous scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and compounds.

  • Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions at the molecular level.

  • Industry: Used in the development of new chemical processes and products, potentially improving efficiency and sustainability in various industrial applications.

Mechanism of Action

The mechanism by which methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate exerts its effects is related to its ability to interact with specific molecular targets. The cyano and keto groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Indolizin Derivatives: Similar compounds with variations in functional groups, providing insights into structure-activity relationships.

  • Pyrimido Compounds: Other pyrimido-based compounds with different substituents, highlighting the impact of structural changes on chemical and biological properties.

  • Esters: Compounds with ester functional groups, allowing comparison of reactivity and stability.

Uniqueness

Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate stands out due to its combination of functional groups and the resulting diverse range of properties

Properties

IUPAC Name

methyl 2-(10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-11(19)7-17-8-16-12-9(6-15)10-4-2-3-5-18(10)13(12)14(17)20/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILHELFSTYYQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)N3CCCCC3=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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